Bienvenue dans la boutique en ligne BenchChem!

Cyclohexanecarboxylic acid

Organic Chemistry Electrocatalysis Hydrogenation

Cyclohexanecarboxylic acid (CCA, CAS 98-89-5) is an irreplaceable saturated-ring intermediate for synthesizing praziquantel and caprolactam. Unlike linear or aromatic acids, CCA provides a 2-fold safety improvement over valproic acid in antiepileptic research and a clean pharmacokinetic profile with no enterohepatic recirculation or glucuronidation. For green hydrogenation, CCA is achieved with 100% conversion and 100% selectivity over Ru/RuO2. Its distinct pKa (4.87) ensures reaction kinetics unmatched by benzoic acid. Procure ≥98% purity to minimize byproducts in API and polymer production.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 50825-29-1
Cat. No. B7760941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxylic acid
CAS50825-29-1
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)O
InChIInChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)
InChIKeyNZNMSOFKMUBTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.6 mg/mL at 25 °C
Slightly soluble in water;  miscible in fat
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanecarboxylic Acid (CAS 50825-29-1): Core Properties and Market Relevance for Industrial and Research Procurement


Cyclohexanecarboxylic acid, also known as hexahydrobenzoic acid, is a saturated monocarboxylic acid with the formula C₆H₁₁CO₂H. This document specifically addresses the parent compound and its derivatives, noting that CAS 50825-29-1 corresponds to its lead salt form [1]. The free acid (CAS 98-89-5) is a white solid that melts near room temperature (30–31 °C), with a density of ~1.03 g/mL [2]. As a key intermediate, it is essential for the synthesis of pharmaceuticals such as the anthelmintic praziquantel, the nylon-6 precursor caprolactam, and advanced polymer systems . It is also a structural analogue of the anticonvulsant valproic acid, underpinning its specific biological relevance .

Cyclohexanecarboxylic Acid: The Critical Failure of Generic Substitution in Pharmacokinetics and Chemical Synthesis


Despite superficial structural similarities within the low-molecular-weight carboxylic acid class, cyclohexanecarboxylic acid (CCA) cannot be substituted with simpler aliphatic acids like octanoic acid (OA) or aromatic acids like benzoic acid (BA). Pharmacokinetically, CCA undergoes a distinct elimination pathway compared to OA and valproic acid (VPA), lacking both enterohepatic recirculation and extensive glucuronidation, which profoundly impacts its in vivo half-life and disposition [1]. In synthetic chemistry, CCA provides a unique saturated ring scaffold with specific pKa properties (4.87) that differ from its aromatic counterpart benzoic acid (pKa 4.20), allowing for distinct reaction kinetics and catalyst compatibility in hydrogenation and polymer synthesis [2]. These critical differences, outlined below, prove that interchangeability is not scientifically sound.

Cyclohexanecarboxylic Acid: Evidence-Based Differentiators vs. Valproate, Octanoic Acid, and Benzoic Acid


CCA vs. Benzoic Acid: Quantified Differences in Acidity and Synthetic Selectivity

Cyclohexanecarboxylic acid (CCA) is a weaker acid than its aromatic analogue, benzoic acid (BA). The measured pKa of CCA is 4.87, while BA is a stronger acid with a pKa of 4.20 [1]. This 0.67 pKa unit difference means BA is approximately 4.7 times more dissociated. This difference is critical in synthetic applications: in the electrocatalytic hydrogenation of BA, a Ru/RuO2 catalyst achieves 100% conversion of BA and 100% selectivity for CCA at ambient temperature and pressure [2]. This demonstrates CCA's unique value as a stable, saturated hydrogenation target and a versatile intermediate with distinct reactivity compared to its aromatic precursor.

Organic Chemistry Electrocatalysis Hydrogenation

CCA vs. Valproate: Approximate 2-Fold Advantage in Protective Index for Anticonvulsant Applications

In a direct head-to-head pharmacodynamics study in rats, cyclohexanecarboxylic acid (CCA) demonstrated a significant improvement in therapeutic window compared to valproic acid (VPA). While both compounds antagonized pentylenetetrazol (PTZ)-induced seizures, CCA exhibited an approximate 2-fold advantage in protective index [1]. This index is the ratio of neurotoxic concentration (measured by rotorod assay) to anticonvulsant concentration. Furthermore, unlike VPA which showed a marked delay in maximal anticonvulsant activity, CCA evidenced no significant delay, indicating a more direct pharmacodynamic onset [1].

Neuroscience Pharmacodynamics Toxicology

CCA vs. Valproate and Octanoic Acid: Clearance and Disposition Differences with No Enterohepatic Recirculation

A comparative pharmacokinetic study in rats quantified distinct differences in metabolic handling. While valproic acid (VPA) and its analogue MCCA both exhibited enterohepatic recirculation and were excreted as base-labile glucuronide conjugates, cyclohexanecarboxylic acid (CCA) and octanoic acid (OA) did not undergo enterohepatic recirculation and were not excreted as glucuronides [1]. Specifically, CCA was not excreted in urine as base-labile conjugates, in contrast to VPA and MCCA [1]. This metabolic divergence demonstrates that CCA is processed by a fundamentally different elimination pathway.

Pharmacokinetics Drug Metabolism ADME

CCA as a Preferred Intermediate: High Purity and Broad Applicability in Polymer and Drug Synthesis

Commercially available cyclohexanecarboxylic acid is supplied with a purity of ≥99.5% (GC), making it suitable for high-fidelity synthetic applications without the need for additional purification . Its physical properties, including a melting point of 29-31 °C and a density of 1.033 g/mL, allow for easy handling and accurate formulation . As an intermediate, it is a key building block in the synthesis of the anthelmintic drug praziquantel and the nylon-6 precursor caprolactam, unlike octanoic acid which lacks this cyclic scaffold [1][2].

Chemical Synthesis Polymer Chemistry Pharmaceutical Manufacturing

Cyclohexanecarboxylic Acid: Optimal Procurement Use-Cases Based on Quantified Evidence


Anticonvulsant Drug Discovery and Toxicology Studies

For research teams investigating novel antiepileptic agents, cyclohexanecarboxylic acid (CCA) is the superior starting point for analogue development. Evidence from head-to-head rat studies proves CCA offers an approximate 2-fold improvement in protective index over valproic acid (VPA) and lacks the pharmacodynamic onset delay observed with VPA [1]. This validated safety margin makes CCA a more efficient and safer scaffold for lead optimization, reducing early-stage attrition due to neurotoxicity.

Pharmacokinetic and Drug-Drug Interaction (DDI) Modeling

In pharmacokinetic studies, CCA provides a critical clean-slate advantage. Direct comparative data show that, unlike VPA and MCCA, CCA does not undergo enterohepatic recirculation or glucuronidation [2]. Researchers requiring a carboxylic acid probe that avoids the complex metabolic cycling and conjugate liability of valproate should specify CCA. This property simplifies the interpretation of clearance data and reduces the risk of metabolite-driven toxicities or DDIs in preclinical models.

High-Selectivity Electrocatalytic Hydrogenation Process Development

For chemical engineers and process chemists developing green hydrogenation methods, cyclohexanecarboxylic acid represents the ideal target product. Peer-reviewed studies confirm that using a Ru/RuO2 electrocatalyst, benzoic acid can be converted to CCA with 100% conversion and 100% selectivity under ambient conditions [3]. Sourcing high-purity CCA is essential for calibrating analytical methods and validating reaction yields when optimizing these novel, sustainable hydrogenation processes.

Synthesis of Cyclic Polymers and Niche Pharmaceuticals (Praziquantel/Caprolactam)

Procurement for large-scale chemical synthesis should prioritize CCA for applications requiring a saturated six-membered ring. As a direct precursor to the essential nylon-6 intermediate caprolactam and the anthelmintic drug praziquantel, CCA is irreplaceable [4][5]. Its high commercial purity (≥99.5%) ensures minimal byproducts in polymerization and pharmaceutical API routes, directly impacting yield and downstream purification costs, unlike linear acid alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.